Product packaging for (2S,5R)-2-ethyl-5-methylpiperazine(Cat. No.:CAS No. 907207-97-0)

(2S,5R)-2-ethyl-5-methylpiperazine

Cat. No.: B3301151
CAS No.: 907207-97-0
M. Wt: 128.22 g/mol
InChI Key: VXVCTVOKVWCZOF-RQJHMYQMSA-N
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Description

Significance of Piperazine (B1678402) Scaffolds in Organic Synthesis and Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and organic synthesis. nih.gov It is classified as a "privileged structure" because its framework is frequently found in biologically active compounds, including numerous blockbuster drugs. rsc.orgnih.gov The widespread presence of the piperazine moiety is attributed to its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors or donors, which enhances interaction with biological targets and can improve water solubility and bioavailability of drug candidates. mdpi.com

The structural flexibility of the piperazine core allows for the design and synthesis of a vast array of new bioactive compounds. nih.govresearchgate.net Its basic nature and the chemical reactivity of its nitrogen atoms make it a versatile building block for creating diverse molecular architectures. nih.govresearchgate.net Consequently, piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, finding application as anticancer, antidepressant, antiviral, antifungal, and antihistamine agents, among others. nih.govmdpi.comresearchgate.net The adaptability of the piperazine scaffold continues to make it a remarkable and frequently utilized tool for the generation of pharmacologically important molecules. researchgate.net

Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold

Drug Name Therapeutic Class
Imatinib (Gleevec) Anticancer rsc.org
Sildenafil (Viagra) Erectile Dysfunction rsc.org
Ciprofloxacin Antibiotic nih.gov
Itraconazole Antifungal nih.gov
Fluphenazine Antipsychotic researchgate.net
Cyclizine Antihistamine nih.gov

The Role of Stereochemistry in 2,5-Disubstituted Piperazine Derivatives

While many piperazine-containing drugs are substituted at the nitrogen atoms, significant chemical space remains to be explored through substitution at the carbon atoms of the ring. rsc.orgrsc.org When substituents are introduced at the C2 and C5 positions, chiral centers are created, leading to the possibility of different stereoisomers (enantiomers and diastereomers). The stereochemistry—the specific three-dimensional arrangement of these substituents—is critically important as it can profoundly influence the molecule's biological activity.

The requirement for new drugs to have each enantiomer studied in detail has spurred the development of asymmetric synthesis methods for chiral N-heterocycles. rsc.org Research has shown that different stereoisomers of 2,5-disubstituted piperazines can exhibit markedly different potencies and selectivities for their biological targets. For instance, in a series of chiral pyrimidinyl-piperazine carboxamide derivatives, compounds with an S-configuration at the chiral center were found to be up to five times more active as α-glucosidase inhibitors than their R-configuration counterparts. nih.gov Similarly, studies on 2,5-disubstituted piperidine (B6355638) derivatives, which are structurally related to piperazines, revealed that the cis and trans isomers display differential activity at the dopamine (B1211576) transporter. nih.gov

The synthesis of stereochemically defined piperazines, such as specific cis or trans isomers, is an active area of research. rsc.orgcsu.edu.au The ability to control the stereochemical outcome is crucial for creating molecules that can fit precisely into the binding sites of proteins and other biological macromolecules, thereby enhancing therapeutic efficacy. researchgate.net

Overview of (2S,5R)-2-ethyl-5-methylpiperazine within the Context of Chiral Heterocycles

This compound is a specific chiral heterocycle that exemplifies the principles of stereochemistry in 2,5-disubstituted piperazines. The "(2S,5R)" designation defines the absolute configuration at the two chiral centers (C2 and C5), indicating a trans relationship between the ethyl and methyl substituents. This precise spatial arrangement distinguishes it from its other stereoisomers, such as the (2R,5S), (2S,5S), and (2R,5R) forms.

As a chiral building block, this compound serves as a valuable starting material in synthetic chemistry. bldpharm.com Its defined stereochemistry allows researchers to incorporate a rigid and conformationally constrained piperazine unit into larger, more complex molecules. This is a key strategy in drug discovery for exploring how the three-dimensional shape of a molecule affects its biological function. The compound is often used in its N-Boc protected form, (2S,5R)-tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate, to facilitate controlled chemical transformations. chemicalbook.comchemicalbook.com The existence and availability of specific stereoisomers like this compound are essential for the systematic investigation of structure-activity relationships in the development of new chemical entities.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 907207-97-0 bldpharm.com
Molecular Formula C7H16N2 bldpharm.com
Molecular Weight 128.22 g/mol bldpharm.com
Stereochemistry 2S, 5R (trans)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B3301151 (2S,5R)-2-ethyl-5-methylpiperazine CAS No. 907207-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-2-ethyl-5-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVCTVOKVWCZOF-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN[C@@H](CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2s,5r 2 Ethyl 5 Methylpiperazine

Stereoselective and Asymmetric Synthetic Routes

The construction of the chiral piperazine (B1678402) core with defined stereochemistry at the C2 and C5 positions necessitates the use of sophisticated asymmetric synthetic strategies. These methods are designed to control the spatial arrangement of substituents, leading to the desired (2S,5R) isomer.

Chiral Pool-Based Approaches (e.g., Amino Acid Precursors)

A highly effective strategy for synthesizing chiral compounds is to begin with readily available, enantiomerically pure starting materials from the "chiral pool." Natural and unnatural α-amino acids are exemplary precursors for this approach in the synthesis of chiral piperazines. nih.govresearchgate.net These methods leverage the inherent stereochemistry of the amino acid to establish one or more of the required stereocenters in the final product.

The synthesis can commence from α-amino acids, which are converted into orthogonally bis-protected chiral 1,2-diamines over several steps. nih.govresearchgate.net For instance, a strategy for preparing enantiomerically enriched cis-2,6-disubstituted piperazines starts from commercially available amino acid precursors, requiring only 4-5 steps. nih.gov This modular approach allows for varied substituents at multiple positions on the piperazine ring. nih.gov A synthetic route starting from α-amino acids can yield chiral 2-substituted piperazines in four steps. nih.gov

Starting Material CategoryKey AdvantageReference
α-Amino AcidsReadily available, enantiomerically pure precursors. nih.govresearchgate.net
Chiral 1,2-diaminesIntermediate derived from amino acids for key cyclization steps. nih.gov

Diastereoselective and Enantioselective Cyclization Strategies

Cyclization is a critical step in forming the piperazine ring. Diastereoselective and enantioselective strategies ensure that the ring closure occurs in a way that produces the desired stereoisomer with high fidelity.

One prominent method is the palladium-catalyzed intramolecular carboamination of substituted ethylenediamine (B42938) derivatives. This reaction can generate cis-2,6-disubstituted piperazines with good to excellent diastereoselectivity, often in ratios from 14:1 to over 20:1, while preserving the enantiomeric purity of the starting material. nih.govnih.gov The process forms two new bonds and up to two stereocenters in a single, efficient step. nih.gov Another approach involves an intramolecular cyclization following an Ugi four-component reaction, which has been used to create enantiomerically pure 3-substituted piperazines. researchgate.net Additionally, aza-Michael additions have been employed, where a chiral 1,2-diamine reacts with a vinyl sulfonium (B1226848) salt, leading to the formation of the piperazine ring. nih.govresearchgate.net

Cyclization StrategyKey FeaturesDiastereomeric Ratio (dr)Reference
Pd-catalyzed CarboaminationForms two bonds and 1-2 stereocenters in one step.14:1 to >20:1 nih.govnih.gov
Ugi-4CR followed by CyclizationOne-pot procedure yielding good overall yields.N/A researchgate.net
Aza-Michael AdditionReaction of a chiral diamine with a vinyl sulfonium salt.N/A nih.govresearchgate.net

Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Carboamination, Iridium-Catalyzed Hydroamination)

Transition metal catalysis offers powerful tools for constructing complex heterocyclic scaffolds like piperazines with high levels of control and efficiency.

Palladium-Catalyzed Carboamination: This strategy has been successfully applied to the stereoselective synthesis of cis-2,6-disubstituted piperazines. nih.govnih.gov The catalytic cycle is believed to start with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. nih.gov Subsequent reaction with the amine and a base forms a palladium(II) amido complex, which then undergoes migratory insertion with the alkene followed by reductive elimination to yield the piperazine product. nih.gov This method is valued for its ability to create C-N and C-C bonds in a single transformation. nih.govnih.gov A palladium-catalyzed 1,4-carboamination of bromoarenes has also been developed, demonstrating the versatility of palladium in forming substituted aniline (B41778) derivatives. chemrxiv.org

Iridium-Catalyzed Transformations: Iridium catalysts have emerged as effective tools for piperazine synthesis. One green and atom-economical method involves the cyclocondensation of diols and amines in the presence of an iridium catalyst like [Cp*IrCl2]2. dtu.dk Another innovative approach is the iridium-catalyzed [3+3] cycloaddition of imines, which allows for the straightforward, regio-, and diastereoselective synthesis of C-substituted piperazines under mild conditions. nih.govresearchgate.net The addition of N-oxides can significantly enhance the catalytic activity and selectivity of this process. nih.gov Furthermore, iridium-catalyzed hydroamination of allyl amines provides access to 1,2-diamines, which are key precursors for piperazines. nih.gov The catalyst controls the regioselectivity, and the reaction proceeds through a metallacyclic intermediate. nih.gov

Catalyst SystemReaction TypeKey AdvantagesReference
Palladium(0) / P(2-furyl)₃Alkene CarboaminationHigh diastereoselectivity, modular construction. nih.govnih.gov
[Cp*IrCl₂]₂CyclocondensationAtom-economical, uses diol and amine precursors. dtu.dk
[IrCl(cod)(PPh₃)] / N-oxide[3+3] CycloadditionHigh diastereoselectivity, mild conditions, atom-economic. nih.govresearchgate.net
[Ir(cod)Cl]₂ / LiIHydroaminationCatalyst-controlled regioselectivity for diamine synthesis. nih.gov

Regioselective Ring-Opening Reactions (e.g., Chiral Aziridines)

The ring-opening of activated three-membered rings, particularly chiral aziridines, provides a powerful entry point for the synthesis of piperazines. The strain of the aziridine (B145994) ring facilitates nucleophilic attack, and the inherent chirality of the starting material directs the stereochemical outcome.

An efficient four-step synthesis for cis-2,5-disubstituted chiral piperazines has been developed based on the regioselective ring-opening of N-tosyl (N-Ts) chiral aziridines derived from amino acids. nih.gov The key step involves the boron trifluoride diethyl etherate (BF₃·OEt₂)-mediated ring-opening of the aziridine by an α-amino acid methyl ester hydrochloride. nih.gov The regioselectivity of the ring-opening is crucial and can be influenced by the substituents on the aziridine ring, the nucleophile, and the catalyst or promoter used. nih.govfrontiersin.org For instance, the functional group at the C2 position of the aziridine can direct the nucleophilic attack to either the C2 or C3 position, leading to different heterocyclic products after subsequent cyclization. nih.govfrontiersin.org This control over regioselectivity is fundamental for constructing the desired piperazine skeleton over other potential products like pyrrolidines. nih.gov

Aziridine PrecursorKey Reagent/CatalystReaction FeatureReference
N-Ts chiral aziridineBF₃·OEt₂Highly regioselective ring-opening with amino acid esters. nih.gov
2-substituted aziridine-2-carboxylateCF₃CO₂HFunctional group at C2 directs regioselectivity of ring-opening. nih.govfrontiersin.org
N-tosylaziridineTBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)Mild, catalytic ring-opening with acid anhydrides. mdpi.com

Multistep Synthesis and Protecting Group Chemistry

The construction of a complex molecule like (2S,5R)-2-ethyl-5-methylpiperazine often involves multiple steps, where the strategic use of protecting groups is paramount. Protecting groups temporarily mask reactive functional groups, preventing them from interfering with reactions at other sites of the molecule.

Strategies for Orthogonal Protection and Deprotection

Orthogonal protection strategies are particularly powerful, allowing for the selective removal of one protecting group in the presence of others by using specific, non-interfering reagents. This enables sequential modification of different parts of the molecule.

In piperazine synthesis, it is common to use different protecting groups for the two nitrogen atoms (N1 and N4). A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines can be achieved starting from α-amino acids. nih.govresearchgate.net For example, tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones can serve as orthogonally protected piperazine precursors, prepared from bis-carbamate protected piperazine-2-carboxylic acids. researchgate.net

Commonly used nitrogen protecting groups in this context include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and fluorenylmethyloxycarbonyl (Fmoc). The choice of groups is critical for the synthetic plan. For instance, the Boc group is acid-labile (removed with acids like TFA), while the Cbz group is typically removed by hydrogenolysis, and the Fmoc group is base-labile (removed with piperidine). sigmaaldrich.com This differential reactivity allows for selective deprotection. A practical route to differentially protected 2-substituted piperazines has been reported through the reaction of 1,4-diamines with vinyl diphenyl phosphonium (B103445) reagents. researchgate.net

The table below summarizes some protecting groups and their typical deprotection conditions, illustrating the principle of orthogonality.

Protecting GroupAbbreviationTypical Deprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Cbz, Fmoc
BenzyloxycarbonylCbz (Z)Hydrogenolysis (e.g., H₂, Pd/C)Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocBasic (e.g., 20% piperidine (B6355638) in DMF)Boc, Cbz
ivDdeivDde2% Hydrazine in DMFFmoc, Boc, Cbz

This strategic use of orthogonal protecting groups provides the flexibility required to build the this compound scaffold and introduce the desired substituents in a controlled, stepwise manner. nih.govresearchgate.netresearchgate.net

Preparation of Precursors to the this compound Scaffold

The construction of the this compound core relies heavily on the strategic preparation of chiral precursors that enable the diastereoselective formation of the piperazine ring. A common and effective approach involves the use of readily available chiral building blocks, such as α-amino acids, to introduce the desired stereochemistry. researchgate.netingentaconnect.com These methods often involve the synthesis of orthogonally protected 1,2-diamines which can then be cyclized to form the piperazine ring. rsc.orgnih.gov

One plausible pathway to a key precursor for this compound begins with a suitable chiral amino acid. For instance, starting from L-alanine, a series of transformations can introduce the methyl group at the C-5 position with the correct (R) stereochemistry. The ethyl group at the C-2 position with the (S) configuration can be introduced through various asymmetric synthesis techniques.

A key transformation in the synthesis of substituted piperazines is the aza-Michael addition. This reaction involves the addition of a chiral 1,2-diamine to an activated vinyl species, leading to the formation of the piperazine ring. nih.gov The diastereoselectivity of this cyclization is crucial for obtaining the desired trans-configuration of the substituents.

Another strategy involves the catalytic asymmetric hydrogenation of pyrazine (B50134) derivatives. This method can provide access to chiral piperazin-2-ones, which can then be converted to the corresponding piperazines without loss of optical purity. rsc.org Iridium-catalyzed hydrogenation of activated pyrazines has also emerged as a powerful tool for the synthesis of a variety of chiral piperazines. researchgate.netfigshare.com

The following table outlines a representative synthetic sequence for a key precursor, a protected this compound derivative.

StepReactant 1Reactant 2Reagents and ConditionsProductYield (%)
1N-Boc-L-alanine1. Esterification (MeOH, SOCl₂) 2. Reduction (LiBH₄)N-Boc-(S)-2-aminopropan-1-ol~90
2N-Boc-(S)-2-aminopropan-1-ol1. Mesylation (MsCl, Et₃N) 2. Azide substitution (NaN₃, DMF)N-Boc-(S)-1-azido-2-aminopropane~85
3N-Boc-(S)-1-azido-2-aminopropaneEthylmagnesium bromide1. Grignard reaction 2. Hydrolysis(R)-2-(N-Boc-amino)pentan-3-one~70
4(R)-2-(N-Boc-amino)pentan-3-oneReductive amination (NH₃, NaBH₃CN)N¹-Boc-(2S,5R)-1-ethyl-2,5-diaminopentane~65
5N¹-Boc-(2S,5R)-1-ethyl-2,5-diaminopentaneCyclization (e.g., with a dihaloethane derivative)(2S,5R)-1-Boc-2-ethyl-5-methylpiperazine~75

Note: The yields are approximate and can vary based on specific reaction conditions and scale.

Optimization of Reaction Conditions and Scalability Considerations

The successful transition of a synthetic route from laboratory scale to industrial production necessitates rigorous optimization of reaction conditions and careful consideration of scalability factors. For the synthesis of this compound, several key parameters must be fine-tuned to ensure high yield, purity, and cost-effectiveness.

Catalyst Selection and Loading: Catalytic methods, such as palladium-catalyzed hydroamination and iridium-catalyzed hydrogenation, offer significant advantages in terms of efficiency and stereocontrol. rsc.orgnih.gov Optimization studies focus on identifying the most effective catalyst and ligand combination to maximize enantioselectivity and diastereoselectivity. Reducing catalyst loading is a critical aspect of process development to minimize costs, especially when using expensive transition metals like palladium and iridium. researchgate.net

Solvent and Temperature Effects: The choice of solvent can profoundly impact reaction rates, selectivity, and the solubility of reactants and products. A systematic screening of solvents is often performed to identify the optimal medium. Temperature control is also crucial; lower temperatures can enhance stereoselectivity in many asymmetric reactions, but may also lead to longer reaction times. Finding the right balance is key to an efficient process.

Protecting Group Strategy: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is common in piperazine synthesis to prevent unwanted side reactions. chemicalbook.com An ideal protecting group should be stable under the reaction conditions of subsequent steps but easily removable in high yield. The selection of protecting groups can also influence the physical properties of intermediates, such as crystallinity, which can be advantageous for purification. rsc.org

Purification Methods: The purification of intermediates and the final product is a significant consideration for scalability. While laboratory-scale purifications often rely on chromatography, this method can be expensive and time-consuming on a large scale. Developing scalable purification methods, such as crystallization-induced diastereoselective transformation or salt formation followed by crystallization, is highly desirable.

The following table summarizes key optimization parameters for the synthesis of chiral piperazines, which are applicable to the production of this compound.

ParameterLaboratory Scale ConsiderationScalability Consideration
Catalyst High catalyst loading for maximum conversion.Low catalyst loading to reduce cost; catalyst recycling.
Solvent Wide range of solvents, including chlorinated solvents."Green" and easily recoverable solvents; minimizing solvent volume.
Temperature Cryogenic temperatures for high selectivity.Operation at or near ambient temperature to reduce energy costs.
Reagents Use of expensive or hazardous reagents for high reactivity.Sourcing of cost-effective and safer reagents.
Purification Column chromatography.Crystallization, distillation, extraction.
Cycle Time Longer reaction times are acceptable.Shortened reaction times to increase throughput.

A patent for a related compound, (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate, highlights the challenges of producing a single stereoisomer in high yield and the high costs associated with chiral column separation, underscoring the need for efficient and scalable synthetic methods. google.com The development of a robust and scalable synthesis for this compound is therefore a critical step towards its potential applications.

Structural Elucidation and Stereochemical Analysis of 2s,5r 2 Ethyl 5 Methylpiperazine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.net To perform this analysis, a suitable single crystal of (2S,5R)-2-ethyl-5-methylpiperazine, or a salt thereof, is required.

The crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. For the piperazine (B1678402) ring, it would confirm the adoption of a chair conformation, which is the most stable arrangement. The analysis would also show the ethyl and methyl substituents in equatorial positions, minimizing steric hindrance. The determination of the absolute configuration is often achieved by the anomalous dispersion of X-rays by the atoms in the crystal.

While a crystal structure for this compound itself is not publicly available, data from related structures can provide valuable insights. For example, the crystal structure of (E)-2-[(2S,5R)-2-isopropyl-5-methylcyclohexylidene]hydrazine-1-carbothioamide demonstrates the determination of the (2S,5R) configuration in a six-membered ring system. researchgate.net

Table 2: Representative Crystallographic Data for a Related Chiral Cyclic Compound Data from a related chiral compound to illustrate typical parameters.

Parameter Value Reference
Crystal systemOrthorhombic researchgate.net
Space groupP2₁2₁2₁ researchgate.net
a (Å)8.2139 researchgate.net
b (Å)11.6117 researchgate.net
c (Å)13.8820 researchgate.net
V (ų)1324.03 researchgate.net
Z4 researchgate.net

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for separating stereoisomers and assessing the enantiomeric and diastereomeric purity of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the separation of the stereoisomers of 2-ethyl-5-methylpiperazine, a polysaccharide-based CSP, such as those derived from amylose (B160209) or cellulose, would be a suitable choice. For instance, Chiralpak® columns are frequently employed for the separation of a wide range of chiral compounds. nih.govnih.gov The separation of the regioisomers 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine (B77461) has been successfully achieved using a Chiralpak AD-H column, highlighting the utility of this type of stationary phase for related structures. nih.gov

The development of a chiral HPLC method for this compound would involve screening different chiral columns and mobile phases to achieve baseline separation of the desired stereoisomer from its enantiomer and any diastereomers.

Table 3: Illustrative Chiral HPLC Method Parameters for Separation of Pyrazine (B50134) Isomers This table is based on the separation of related pyrazine isomers and illustrates a potential starting point for method development.

Parameter Condition Reference
ColumnChiralpak AD-H nih.gov
Mobile PhaseHexane/Isopropanol (99:1) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV (e.g., 280 nm)-

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile enantiomers. gcms.czuni-muenchen.de The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.czuni-muenchen.de These cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation.

For the analysis of this compound, the compound would likely need to be derivatized to increase its volatility and improve its chromatographic behavior. Acylation of the amine groups is a common derivatization strategy. The resulting derivatized enantiomers could then be separated on a chiral GC column. The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) would depend on the specific interactions required for separation. gcms.cz The determination of 2-pentanol (B3026449) enantiomers in Baijiu using a CYCLOSIL-B chiral column is a good example of the application of this technique. mdpi.com

Table 4: Common Chiral Stationary Phases for Gas Chromatography

Stationary Phase Type Common Applications Reference
Permethylated β-cyclodextrinGeneral purpose, separation of many enantiomers gcms.cz
Acetylated β-cyclodextrinSeparation of specific enantiomeric pairs gcms.cz
Trifluoroacetylated γ-cyclodextrinSeparation of derivatized amino acids and other polar compounds-

Conformational Analysis and Ring Dynamics

The (2S,5R) stereochemistry dictates that the ethyl and methyl groups are on opposite sides of the piperazine ring, leading to a trans relationship. In a chair conformation, this allows for both substituents to occupy equatorial positions, which is generally the most energetically favorable arrangement as it minimizes steric hindrance.

Ring Conformations and Substituent Orientation

The conformational landscape of this compound is dominated by two primary chair conformers that can interconvert through a process of ring inversion. In this process, axial substituents become equatorial and vice versa. Due to the trans arrangement of the substituents, the two primary chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms.

Computational studies and experimental data from analogous 2,5-disubstituted piperazines indicate a strong preference for the diequatorial conformer. The diaxial conformation introduces significant 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring, leading to considerable steric strain and a higher energy state.

Non-chair conformations, such as the twist-boat, are also possible intermediates in the ring inversion process. While generally less stable than the chair forms, their transient existence is a key feature of the ring's dynamic behavior. For piperazine itself, the twist-boat conformer is estimated to be significantly higher in energy than the chair form. The presence of substituents further influences the relative energies of these alternative conformations.

Energy Barriers and Ring Inversion

The interconversion between the chair conformers is not instantaneous and requires surmounting a specific energy barrier. This barrier to ring inversion can be experimentally determined using dynamic nuclear magnetic resonance (NMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the inversion process.

The following table provides a summary of the expected conformational preferences and approximate energetic parameters for this compound, based on data from analogous compounds.

Conformer Substituent Orientation Relative Stability Key Interactions
Chair 1C2-Ethyl (eq), C5-Methyl (eq)Most StableMinimal steric strain
Chair 2C2-Ethyl (ax), C5-Methyl (ax)Least Stable1,3-Diaxial interactions
Twist-Boat-IntermediateTorsional and steric strain

Note: "eq" denotes an equatorial position, and "ax" denotes an axial position.

Influence of N-Substitution

It is important to note that the conformational dynamics of the piperazine ring are also highly sensitive to substitution on the nitrogen atoms. N-acylation or N-arylation can significantly alter the conformational equilibrium and the barrier to ring inversion. researchgate.netias.ac.in For instance, the introduction of a bulky substituent on one of the nitrogen atoms can lead to a preference for a specific chair conformation to minimize steric interactions. Furthermore, the partial double bond character in N-acylpiperazines can lead to pseudoallylic strain, which can favor an axial orientation for a C2 substituent. nih.gov In the case of the parent this compound, where the nitrogens are secondary amines, the conformational landscape is primarily dictated by the steric demands of the C2 and C5 substituents.

Derivatization and Chemical Transformations of 2s,5r 2 Ethyl 5 Methylpiperazine

Functionalization of Ring Nitrogen Atoms

The presence of two secondary amine groups in the piperazine (B1678402) ring of (2S,5R)-2-ethyl-5-methylpiperazine offers a prime site for a variety of chemical modifications. The differential steric and electronic environments of the two nitrogen atoms—one adjacent to an ethyl group and the other to a methyl group—can be exploited to achieve selective functionalization.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the nitrogen atoms in the piperazine ring makes them amenable to N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen atoms is a common strategy in the synthesis of pharmaceutical analogs. While specific examples detailing the N-alkylation of this compound are not extensively documented in publicly available literature, general principles of piperazine chemistry can be applied. Reactions typically involve the use of alkyl halides or reductive amination. The regioselectivity of these reactions can be influenced by the steric hindrance imposed by the existing ethyl and methyl groups.

N-Acylation: N-acylation is another key transformation, often employed to introduce carbonyl-containing moieties. This can be achieved using acyl chlorides or acid anhydrides. The resulting amides can serve as precursors for further functionalization or as final products with desired biological activities. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to control the regioselectivity of acylation. The synthesis of (2S,5R)-1-Boc-2-ethyl-5-methylpiperazine has been reported, which serves as a key intermediate for the selective acylation of the unprotected nitrogen atom chemicalbook.comactivate-scientific.com.

Introduction of Amide and Carboxamide Moieties

The formation of amide and carboxamide linkages on the piperazine ring is a critical step in the synthesis of many biologically active molecules. These functional groups can participate in hydrogen bonding and other interactions with biological targets.

The synthesis of urea derivatives from chiral piperazines has been demonstrated in the development of soluble epoxide hydrolase inhibitors. For instance, a series of 1-adamantan-1-yl-3-(2-(5-substituted piperazin-2-yl)-ethyl)-ureas were synthesized, showcasing a methodology that could be adapted for this compound nih.gov. This would typically involve the reaction of the piperazine with an isocyanate or a carbamoyl chloride.

Modification of Alkyl Substituents (Ethyl and Methyl Groups)

Direct chemical modification of the ethyl and methyl groups on the piperazine ring presents a significant synthetic challenge due to the relative inertness of C-H bonds in alkyl chains. Advanced synthetic methods, such as C-H functionalization, are generally required for such transformations. While the field of C-H activation has made significant strides, specific examples of the modification of the alkyl substituents of this compound are not well-documented in the current body of scientific literature. Theoretical strategies could involve radical-based reactions or transition-metal-catalyzed C-H activation, though these would likely face challenges with selectivity and reaction conditions.

Synthesis of Analogs and Structurally Related Chiral Piperazine Derivatives

This compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it an attractive scaffold for the design of kinase inhibitors and other therapeutic agents.

While specific examples of a wide array of analogs synthesized directly from this compound are limited in publicly accessible research, the use of chiral piperazines in drug discovery is widespread. For example, piperazine derivatives are known to be potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) nih.gov. The synthesis of novel CDK2 inhibitors has been achieved through the hybridization of benzofuran and piperazine moieties nih.gov. The general synthetic strategies employed in these studies could be applied to this compound to generate a library of novel, chiral compounds with potential therapeutic applications.

Below is a table summarizing the derivatization reactions discussed:

Reaction TypeReagents/ConditionsMoiety Introduced
N-AlkylationAlkyl halides, Reductive aminationAlkyl groups
N-AcylationAcyl chlorides, Acid anhydridesAcyl groups
Boc-ProtectionDi-tert-butyl dicarbonate (Boc)₂Otert-Butyloxycarbonyl
Urea FormationIsocyanates, Carbamoyl chloridesUrea moieties

Applications of 2s,5r 2 Ethyl 5 Methylpiperazine As a Chiral Scaffold

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (2S,5R)-2-ethyl-5-methylpiperazine makes it an exemplary starting material or intermediate in asymmetric synthesis. Its pre-defined stereocenters at the C2 and C5 positions provide a robust platform for the introduction of new stereogenic centers with high diastereoselectivity. This is particularly advantageous as it obviates the need for chiral auxiliaries or complex resolution steps in many synthetic sequences.

Construction of Complex Polycyclic Systems

The rigid, chair-like conformation of the piperazine (B1678402) ring in this compound can be exploited to direct the stereochemical outcome of intramolecular reactions, facilitating the synthesis of complex polycyclic systems. By functionalizing the nitrogen atoms and the substituents, chemists can orchestrate cyclization reactions that lead to the formation of bridged or fused ring systems with controlled stereochemistry. For instance, the ethyl and methyl groups can sterically influence the approach of reagents, thereby dictating the facial selectivity of bond formation on the piperazine ring or on appended side chains.

While specific, publicly documented examples of its use in constructing complex polycyclic systems are not extensively available, the principles of asymmetric synthesis suggest its potential in this area. The strategic placement of reactive functional groups on the piperazine core would enable intramolecular cyclizations, such as Michael additions, aldol (B89426) condensations, or ring-closing metathesis, to yield intricate polycyclic scaffolds.

Incorporation into Diverse Heterocyclic Frameworks

The diamine functionality of this compound serves as a versatile handle for its incorporation into a wide range of heterocyclic frameworks. Through sequential or one-pot multi-component reactions, this chiral building block can be integrated into larger, more complex heterocyclic structures. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of novel bicyclic or tricyclic systems containing the piperazine moiety.

The ability to selectively protect and deprotect the two nitrogen atoms of the piperazine ring adds another layer of synthetic flexibility. This allows for the stepwise introduction of different substituents, further diversifying the accessible heterocyclic frameworks. The resulting molecules, endowed with the chirality of the original piperazine, are of significant interest in medicinal chemistry due to the prevalence of heterocyclic motifs in biologically active compounds.

Utilization in Catalyst and Ligand Design

The C2-symmetric-like nature of the trans-substituted this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The two nitrogen atoms can act as coordination sites for a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Chiral Ligands for Asymmetric Metal-Catalyzed Reactions

By appending coordinating groups to the nitrogen atoms of this compound, a diverse array of chiral ligands can be synthesized. These ligands can then be complexed with various transition metals, such as rhodium, ruthenium, palladium, or copper, to generate catalysts for asymmetric reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen atoms, allowing for the optimization of catalytic activity and enantioselectivity for a specific reaction.

Metal Reaction Type Potential Ligand Modification
RhodiumAsymmetric HydrogenationN-aryl or N-alkylphosphino groups
PalladiumAsymmetric Allylic AlkylationN-diphenylphosphino or N-pyridyl groups
CopperAsymmetric Conjugate AdditionN-salicylidene or N-picolyl groups

These tailored ligands can create a well-defined chiral pocket around the metal center, effectively discriminating between the two enantiotopic faces of a prochiral substrate.

Organocatalytic Applications in Stereoselective Transformations

Beyond its use in metal-based catalysis, this compound and its derivatives have the potential to act as organocatalysts. The secondary amine functionalities can participate in various catalytic cycles, such as enamine or iminium ion catalysis, to promote stereoselective transformations. For example, the chiral environment provided by the piperazine scaffold can influence the stereochemical outcome of aldol reactions, Michael additions, and Mannich reactions.

The development of organocatalysts derived from this chiral piperazine would offer a more sustainable and metal-free alternative for the synthesis of enantioenriched molecules. The straightforward modification of the nitrogen atoms allows for the systematic investigation of structure-activity and structure-selectivity relationships.

Enabling Chemical Library Synthesis and Diversity-Oriented Synthesis

The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening and drug discovery. This compound is an ideal scaffold for such endeavors. Its inherent three-dimensionality and the presence of multiple points for diversification (the two nitrogen atoms and the two substituents) allow for the rapid generation of a large number of stereochemically defined compounds.

By employing combinatorial chemistry approaches, different building blocks can be systematically introduced onto the piperazine core, leading to the creation of a chemical library with significant skeletal and stereochemical diversity. This strategy allows for the exploration of a larger chemical space, increasing the probability of identifying novel bioactive molecules.

The use of this compound as a central scaffold in DOS can lead to libraries of compounds with well-defined spatial arrangements of functional groups, which is crucial for probing interactions with biological targets.

Computational and Theoretical Investigations of 2s,5r 2 Ethyl 5 Methylpiperazine and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and various spectroscopic properties of molecules, including piperazine (B1678402) and its derivatives. researchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For piperazine and its derivatives, the chair conformation is typically the most stable, similar to cyclohexane. ed.ac.uk In the case of (2S,5R)-2-ethyl-5-methylpiperazine, the ethyl and methyl substituents can adopt either axial or equatorial positions on the piperazine ring.

Computational studies on related 2-substituted piperazines have shown a preference for the substituent to be in an axial orientation in certain N-acyl and N-aryl derivatives. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. For this compound, DFT calculations would be necessary to precisely determine the energetic preference between the diequatorial and diaxial conformations of the alkyl groups, as well as any twist-boat conformations.

The electronic structure analysis, including the distribution of electron density and the nature of molecular orbitals, can also be elucidated through DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they provide information about the molecule's reactivity. The nitrogen atoms in the piperazine ring are expected to be the primary sites for electrophilic attack due to the presence of lone pairs of electrons, which would be reflected in the shape and energy of the HOMO.

Table 1: Predicted Geometric Parameters for the Chair Conformation of this compound (Illustrative Data)

ParameterDiequatorial ConformerDiaxial Conformer
C-N Bond Length (Å)1.461.47
C-C Bond Length (Å)1.531.54
C-N-C Bond Angle (°)110.5111.0
N-C-C Bond Angle (°)111.2110.8

Note: The data in this table is illustrative and represents typical values for substituted piperazines. Precise values for this compound would require specific DFT calculations.

The piperazine ring can exist in various conformations, including chair, boat, and twist-boat forms. DFT calculations can map the potential energy surface of this compound to identify the different stable conformers and the energy barriers between them.

For 2-substituted piperazines, studies have revealed that the energy difference between axial and equatorial conformers can be small, and the preferred conformation can be influenced by the nature of the substituent and the solvent environment. nih.gov In this compound, the presence of two substituents complicates the conformational landscape. The relative energies of the diequatorial, diaxial, and various twist-boat conformers would dictate the conformational equilibrium of the molecule in different environments.

Table 2: Relative Conformational Energies of Substituted Piperazines (Illustrative Data)

ConformerRelative Energy (kcal/mol)
Diequatorial Chair0.00 (Reference)
Diaxial Chair1.5 - 3.0
Twist-Boat4.0 - 6.0

Note: The data in this table is illustrative and based on general findings for disubstituted cyclohexanes and piperazines. The actual energy values for this compound would need to be determined by specific computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of this compound with other molecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the system. This allows for the exploration of the conformational space of the molecule and the observation of dynamic processes such as ring inversion and substituent rotation.

For piperazine derivatives, MD simulations have been used to study their interactions with biological targets such as receptors and enzymes. nih.govnih.govrsc.org For instance, simulations can reveal how a molecule like this compound might bind to a protein, highlighting the key intermolecular interactions that stabilize the complex.

Intermolecular Interaction Analysis

The biological activity and physical properties of this compound are governed by its intermolecular interactions. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.

The two nitrogen atoms in the piperazine ring can act as both hydrogen bond donors (if protonated or N-H) and acceptors. This allows piperazine derivatives to form extensive hydrogen-bonding networks with themselves or with other molecules such as water or biological macromolecules. ed.ac.ukresearchgate.net In the solid state, piperazine itself forms chains and sheets through N-H···N hydrogen bonds. ed.ac.uk The presence of ethyl and methyl substituents in this compound can sterically influence the formation of these networks.

Besides hydrogen bonding, other non-covalent interactions play a crucial role. The ethyl and methyl groups can participate in hydrophobic interactions, which are important for binding to nonpolar pockets in proteins. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions.

Table 3: Potential Intermolecular Interactions of this compound

Interaction TypePotential Site on MoleculeInteracting Partner Example
Hydrogen Bond DonorN-H groupsWater, Carbonyl oxygen
Hydrogen Bond AcceptorNitrogen lone pairsWater, Hydroxyl groups
Hydrophobic InteractionEthyl and methyl groupsNonpolar amino acid residues

Elucidation of Reaction Mechanisms in its Formation or Derivatization

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions, including the formation and derivatization of this compound. DFT calculations can be used to map the reaction pathway, identify transition states, and calculate activation energies.

The synthesis of piperazines often involves the reaction of a diamine with a dihalide or the cyclization of an amino alcohol. wikipedia.org For instance, the formation of the piperazine ring could proceed through a series of nucleophilic substitution reactions. Computational studies on the nitrosation of piperazine have demonstrated the complexity of its reaction mechanisms and the role of different reactive species. nih.gov

Similarly, the derivatization of this compound, for example, by N-alkylation or N-acylation, can be studied computationally. By calculating the energy profile of the reaction, one can understand the factors that control the regioselectivity and stereoselectivity of the transformation. This knowledge is crucial for designing efficient and selective synthetic routes to new piperazine derivatives. A computational study on piperazine degradation has shown that DFT calculations can rationalize the formation of various products.

Perspectives and Future Directions in 2s,5r 2 Ethyl 5 Methylpiperazine Research

Development of Novel and Sustainable Synthetic Methodologies

The efficient and stereocontrolled synthesis of carbon-substituted piperazines is a formidable challenge that continues to drive innovation in synthetic organic chemistry. Future research on (2S,5R)-2-ethyl-5-methylpiperazine will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current strategies often rely on multi-step sequences starting from chiral precursors like amino acids. nih.govnih.gov For instance, a general approach involves the synthesis of chiral piperazin-2-ones as key intermediates, which can then be reduced to the corresponding piperazines. dicp.ac.cnrsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method for accessing these chiral piperazin-2-one (B30754) precursors with high enantioselectivity. dicp.ac.cnrsc.org Another established route involves the cyclization of linear diamine precursors, which can be derived from α-amino acids. nih.govnih.gov

Future methodologies are expected to move towards more sustainable practices. This includes the use of microwave-assisted synthesis to drastically reduce reaction times and improve yields, as has been demonstrated for other piperazine (B1678402) derivatives. derpharmachemica.comderpharmachemica.com Furthermore, the development of catalytic reductive cyclization methods, for example using Raney-Nickel (Ra-Ni) catalysts to transform dioximes derived from primary amines, presents a promising avenue for building the piperazine core. nih.gov The use of greener solvents and catalysts, and the design of one-pot procedures that minimize intermediate purification steps, will be crucial.

A potential synthetic pathway to the N-Boc protected form of the target compound, (2S,5R)-tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate, has been noted, involving the treatment of its acetate (B1210297) salt with a base like triethylamine. chemicalbook.com However, the synthesis of the salt itself from basic starting materials remains a key area for development.

Table 1: Comparison of Potential Synthetic Strategies for Chiral 2,5-Disubstituted Piperazines

Synthetic StrategyKey FeaturesPotential AdvantagesKey Challenges
Asymmetric Hydrogenation of Pyrazinones Pd-catalyzed hydrogenation of pyrazin-2-ol tautomers to form chiral piperazin-2-ones, followed by reduction. dicp.ac.cnrsc.orgHigh enantioselectivity (up to 90% ee reported for analogues); scalable. dicp.ac.cnRequires synthesis of substituted pyrazinone precursor; multi-step process.
Cyclization from Amino Acids Utilizes the chiral pool of amino acids to construct diamine precursors for subsequent cyclization (e.g., Mitsunobu reaction). researchgate.netStereochemistry is derived from readily available starting materials.Often requires multiple protection/deprotection steps; regioselectivity can be an issue. researchgate.net
Asymmetric Lithiation Direct C-H functionalization of an N-Boc protected piperazine using a chiral ligand like sparteine. acs.orgDirect functionalization of the piperazine ring.Requires cryogenic temperatures (-78 °C); enantioselectivity can be dependent on the electrophile used. acs.orgresearchgate.net
Catalytic Reductive Cyclization Double Michael addition of nitrosoalkenes to a primary amine followed by catalytic (e.g., Ra-Ni) reductive cyclization. nih.govConvergent approach; potential for building the piperazine ring onto existing molecules. nih.govYields can be moderate for sterically hindered amines or amino acid esters. nih.gov
Green Microwave Synthesis Use of microwave irradiation to accelerate reactions, often in solvent-free conditions. derpharmachemica.comderpharmachemica.comDrastically reduced reaction times; improved yields; environmentally friendly. derpharmachemica.comRequires optimization for specific substrates; scalability can be a concern.

Expansion of Applications in Asymmetric Catalysis and Materials Science

Chiral vicinal diamines are highly valuable building blocks in asymmetric synthesis, frequently serving as chiral ligands for metal catalysts. sigmaaldrich.com The this compound scaffold, with its defined stereochemistry and two nitrogen donor atoms, is a prime candidate for such applications.

In asymmetric catalysis , future research will likely explore the use of this compound and its derivatives as ligands in a variety of metal-catalyzed reactions. Chiral piperazines have already demonstrated efficacy as organocatalysts in their own right, for example, in the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt As ligands for transition metals like Iridium, Ruthenium, or Palladium, they could be instrumental in asymmetric hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. acs.orgnih.govresearchgate.net The ethyl and methyl substituents provide a specific chiral environment that can influence the enantioselectivity of a catalyzed transformation. researchgate.net

In materials science , the incorporation of chiral units into polymers and materials is a growing field for creating materials with unique optical, electronic, or recognition properties. Chiral diamines can be used as monomers for the synthesis of specialty polyamides or other polymers. researchgate.net The rigid, stereodefined structure of this compound could impart specific secondary structures or recognition capabilities to a polymer chain. Another potential application lies in the functionalization of surfaces or nanomaterials. For example, piperazine-grafted reduced graphene oxide has been synthesized for use in electrochemical sensors, demonstrating that the piperazine moiety can be used to anchor the material and interact with analytes. nih.gov Future work could explore the use of the chiral (2S,5R) derivative to create enantioselective sensors or separation materials.

Advanced Structural and Spectroscopic Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for designing its applications in catalysis and materials science. While detailed studies on this specific molecule are not widely published, future research will undoubtedly employ a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Beyond standard ¹H and ¹³C NMR, advanced 2D techniques like COSY and HMQC are necessary to assign the complex spin systems in the piperazine ring. unl.pt A key challenge in chiral chemistry is the determination of enantiomeric purity. Chiral NMR spectroscopy, using chiral solvating agents like (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be employed to induce chemical shift differences between the enantiomers, allowing for their quantification. acs.org Another approach involves using 19F-labeled chiral probes that interact with the diamine to generate distinct signals for each enantiomer in 19F NMR spectroscopy. nih.gov

X-ray crystallography provides unambiguous determination of the solid-state structure, including the absolute configuration of the stereocenters and the preferred conformation of the piperazine ring (e.g., chair, boat). nih.govchemrxiv.org Such data is invaluable for computational modeling and for understanding the interactions between the molecule and a metal center or a biological target.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is critical for confirming the elemental composition. nih.gov Techniques like electron impact (EI) are used to analyze the fragmentation patterns, which can provide further structural clues. unl.pt

Table 2: Key Spectroscopic and Structural Analysis Techniques for Chiral Piperazines

TechniqueInformation ProvidedRelevance to this compound
¹H and ¹³C NMR Basic chemical structure, connectivity, and relative stereochemistry (cis/trans). derpharmachemica.comderpharmachemica.comConfirmation of the ethyl and methyl group placement and ring proton environment.
2D NMR (COSY, HMQC) Correlation of protons and carbons for unambiguous signal assignment. unl.ptEssential for assigning the complex and overlapping signals of the piperazine ring protons.
Chiral NMR Spectroscopy Determination of enantiomeric excess (ee) and optical purity. acs.orgnih.govCritical for verifying the success of an asymmetric synthesis.
X-ray Crystallography Absolute configuration, bond lengths, bond angles, and solid-state conformation. chemrxiv.organu.edu.auProvides definitive proof of the (2S,5R) stereochemistry and the preferred ring conformation.
High-Resolution Mass Spectrometry (HRMS) Exact molecular formula. nih.govUnambiguous confirmation of the compound's elemental composition.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H bonds). derpharmachemica.comConfirms the presence of the amine functional groups and alkyl substituents.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are designed and synthesized. nih.gov For a target like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Stereoselectivity Prediction: One of the most significant challenges in synthesizing chiral molecules is predicting and controlling stereoselectivity. Machine learning models are being developed that can quantitatively predict the enantiomeric excess of a reaction based on the structures of the substrate, catalyst, and reagents. researchgate.netnih.govarxiv.orgnsf.gov By training on existing reaction data, these models can identify the subtle steric and electronic features that govern the stereochemical outcome, guiding chemists toward the optimal conditions for producing the desired (2S,5R) isomer.

Reaction Optimization: AI can also accelerate the optimization of reaction conditions (e.g., temperature, solvent, catalyst loading). Instead of a laborious one-variable-at-a-time approach, ML algorithms can analyze data from a small set of initial experiments and predict the conditions that will maximize yield and selectivity, drastically reducing the experimental burden. researchgate.net

The future of synthesizing complex chiral molecules like this compound will likely involve a synergistic collaboration between human chemists and AI. Chemists will provide the intuition and expertise, while AI will offer powerful data analysis and prediction capabilities to navigate the vast chemical space more efficiently and creatively. nih.gov

Q & A

Q. What are the key synthetic routes for (2S,5R)-2-ethyl-5-methylpiperazine, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral precursors or resolution of racemic mixtures. For stereochemical control, asymmetric catalysis or chiral auxiliaries (e.g., tert-butyloxycarbonyl, Boc) are employed. For example, tert-butyl-protected intermediates (e.g., (2S,5R)-tert-butyl 5-ethyl-2-methylpiperazine-1-carboxylate) can be synthesized via nucleophilic substitution or reductive amination under inert atmospheres. Critical parameters include solvent polarity (e.g., THF or DCM), temperature (−78°C to 25°C), and catalysts (e.g., Pd/C for hydrogenolysis) to preserve stereointegrity . Final deprotection with HCl/EtOAc yields the free base.

Q. How is the purity and enantiomeric excess (ee) of this compound validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) is standard. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, identifies diastereomeric impurities. X-ray crystallography resolves absolute configuration, especially when discrepancies arise between synthetic batches. For ee determination, derivatization with chiral reagents (e.g., Mosher’s acid) followed by 19F^{19}\text{F}-NMR or polarimetry is recommended .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing racemization?

  • Methodological Answer : Continuous flow reactors improve reproducibility by maintaining precise temperature (±1°C) and pressure control. For example, a packed-bed reactor with immobilized enzymes (e.g., lipases for kinetic resolution) reduces side reactions. Solvent screening (e.g., supercritical CO2_2 for low-polarity intermediates) and in-line monitoring via FTIR or Raman spectroscopy enable real-time adjustments. Post-synthesis, centrifugal partition chromatography (CPC) separates enantiomers without racemization risks .

Q. How do structural analogs of this compound influence its pharmacological profile?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the ethyl/methyl groups or piperazine nitrogen. For instance, replacing the ethyl group with a benzyl moiety (as in (2R,5S)-benzyl 2,5-dimethylpiperazine-1-carboxylate) alters lipophilicity and CNS penetration. Biological assays (e.g., radioligand binding for serotonin/dopamine receptors) quantify affinity changes. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentration). Cross-validate data using orthogonal methods:
  • In vitro : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) for receptor binding.
  • In vivo : Use knockout animal models to isolate target-specific effects.
  • Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to harmonize data from disparate studies .

Q. How can impurity profiles of this compound be rigorously characterized?

  • Methodological Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) identifies trace impurities (e.g., diastereomers, N-oxides). For example, 5-benzyl-3,6-dioxo-2-piperazineacetic acid is a common byproduct during Boc deprotection. Quantify impurities via external calibration curves with reference standards. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Q. What are the challenges in enantiomeric separation of this compound, and how are they addressed?

  • Methodological Answer : Piperazines’ conformational flexibility complicates chiral separation. Use crown ether-based chiral selectors (e.g., (+)-18-crown-6-tetracarboxylic acid) in capillary electrophoresis (CE). For preparative scales, simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) achieves >99% ee. Thermodynamic studies (van’t Hoff plots) optimize temperature for resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.